molecular formula C11H16O4 B8054228 2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid

2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid

Cat. No.: B8054228
M. Wt: 212.24 g/mol
InChI Key: ADFNMCBURFORSS-UHFFFAOYSA-N
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Description

2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid is a bicyclic organic compound with a methoxycarbonyl group attached to the fifth carbon of the bicyclo[3.1.1]heptane ring and an acetic acid moiety at the first carbon. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[3.1.1]heptane-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl derivative. The reaction conditions typically require heating under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed

  • Oxidation: : The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions typically yield alcohols or aldehydes.

  • Substitution: : Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid has several scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used as a probe to study biological systems and interactions.

  • Industry: : The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid can be compared with other similar bicyclic compounds, such as bicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives. The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and applications.

List of Similar Compounds

  • Bicyclo[2.2.1]heptane-1-carboxylic acid

  • Bicyclo[3.1.1]heptane-1-carboxylic acid

  • Other methoxycarbonyl-substituted bicyclic acids

Properties

IUPAC Name

2-(5-methoxycarbonyl-1-bicyclo[3.1.1]heptanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-15-9(14)11-4-2-3-10(6-11,7-11)5-8(12)13/h2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFNMCBURFORSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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